![molecular formula C16H14F3N3OS B1674483 Lansoprazole sulfide CAS No. 103577-40-8](/img/structure/B1674483.png)
Lansoprazole sulfide
Vue d'ensemble
Description
Lansoprazole sulfide is a primary metabolite of Lansoprazole , a commercially available proton-pump inhibitor . It has been reported to have in vitro and in vivo activity against Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of Lansoprazole commences with the condensation of 2-mercaptobenzimadazole with 2-chloromethyl-3methyl-4-(2, 2, 2-trifluoro ethoxy) pyridine hydrochloride using water as a solvent . This yields a thioether, which is then selectively oxidized to Lansoprazole using sodium hypochlorite . A similar process could be used to synthesize Lansoprazole sulfide.Molecular Structure Analysis
Lansoprazole sulfide has a molecular formula of C16H14F3N3OS . The fused benzimidazole moiety and the pyridine ring are nearly coplanar .Chemical Reactions Analysis
Lansoprazole sulfide can be synthesized from Lansoprazole through intracellular sulfoxide reduction . It can also be synthesized enzymatically, as demonstrated by a study that used a combinatorial mutant library of the previously identified Lansoprazole sulfide monooxygenase Cb BVMO V1 .Physical And Chemical Properties Analysis
Lansoprazole sulfide shares similar physical and chemical properties with Lansoprazole. Lansoprazole is a member of benzimidazoles, a member of pyridines, and a sulfoxide .Applications De Recherche Scientifique
Enzymatic Synthesis of Chiral Sulfoxide Drugs
Lansoprazole sulfide is used in the enzymatic synthesis of chiral sulfoxide drugs . Baeyer–Villiger monooxygenases (BVMOs) are able to catalyse the asymmetric oxidation of sulfides, making them attractive catalysts for the synthesis of chiral sulfoxide drugs . Lansoprazole sulfide monooxygenase Cb BVMO V1 has been identified and used in the synthesis of lansoprazole sulfoxides . The best mutant, Cb BVMO V3, was selected with a specific activity of approximately 1 U mg −1 for lansoprazole sulfoxides .
Pharmaceutical Research
Lansoprazole sulfide is used in pharmaceutical research . It is available as a certified reference material and pharmaceutical secondary standard , which are used for quality control, drug testing and regulatory compliance in the pharmaceutical industry .
Colorimetric Chemosensor
Lansoprazole sulfide has been used in the development of a colorimetric chemosensor . It exhibits splendid selectivity toward carbonate ion via a visible color change from colorless to yellow with a detection limit of 57 μM . This application is useful in environmental monitoring and industrial process control .
Safety And Hazards
Propriétés
IUPAC Name |
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3OS/c1-10-13(20-7-6-14(10)23-9-16(17,18)19)8-24-15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHLMSUZHFPSFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145906 | |
Record name | Lansoprazole sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lansoprazole sulfide | |
CAS RN |
103577-40-8 | |
Record name | Lansoprazole sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103577-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lansoprazole sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103577408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lansoprazole sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Benzimidazole, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.327 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LANSOPRAZOLE SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58XP950E2T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does lansoprazole sulfide exert its anti-mycobacterial activity?
A: Lansoprazole sulfide, a metabolite of the proton pump inhibitor lansoprazole, exhibits potent activity against Mycobacterium tuberculosis. Research suggests that it targets the cytochrome bc1 complex, a crucial component of the bacterial electron transport chain [, ]. By inhibiting cytochrome bc1, lansoprazole sulfide disrupts essential metabolic processes, ultimately leading to bacterial death.
Q2: How does the activity of lansoprazole sulfide compare to its parent compound, lansoprazole, in the context of Mycobacterium tuberculosis?
A: Interestingly, while lansoprazole itself shows some anti-mycobacterial activity, its metabolite, lansoprazole sulfide, exhibits significantly greater potency []. This highlights the potential of exploring metabolites for enhanced therapeutic benefits.
Q3: Beyond its anti-mycobacterial effects, does lansoprazole sulfide demonstrate activity against other diseases?
A: Research indicates that lansoprazole sulfide also displays promising activity against triple-negative breast cancer []. It achieves this by inhibiting the enoyl reductase component of fatty acid synthase (FASN) []. This enzyme plays a crucial role in the de novo synthesis of fatty acids, a process often upregulated in cancer cells.
Q4: Are there any known resistance mechanisms against lansoprazole sulfide in Mycobacterium tuberculosis?
A: Studies have identified mutations in the cytochrome bc1 complex, specifically in the QcrB and QcrA subunits, that confer resistance to lansoprazole sulfide []. Interestingly, some of these mutations also confer cross-resistance to other cytochrome bc1 inhibitors, including Q203, AX-35, and even lansoprazole itself []. This emphasizes the need for ongoing surveillance of resistance development and the exploration of novel therapeutic targets.
Q5: What is the role of Baeyer-Villiger monooxygenases in the context of lansoprazole sulfide?
A: Baeyer-Villiger monooxygenases (BVMOs) have emerged as valuable biocatalysts for the asymmetric synthesis of chiral sulfoxides, including lansoprazole sulfide [, , , ]. These enzymes can efficiently catalyze the oxidation of prochiral sulfides, such as lansoprazole sulfide, into their corresponding chiral sulfoxides, offering an environmentally friendly and highly selective approach for pharmaceutical synthesis [].
Q6: Have there been efforts to improve the catalytic efficiency of BVMOs for lansoprazole sulfide synthesis?
A: Indeed, researchers have employed directed evolution strategies, coupled with high-throughput screening methods, to enhance the activity and thermostability of BVMOs for lansoprazole sulfide production [, ]. This has resulted in the identification of improved CbBVMO variants, showcasing the potential of protein engineering to optimize biocatalysts for industrial applications [, ].
Q7: What are the primary challenges associated with utilizing lansoprazole sulfide as a therapeutic agent?
A: One challenge lies in achieving adequate drug levels in target tissues []. While lansoprazole is readily absorbed orally, its conversion to the active lansoprazole sulfide metabolite seems limited within the body []. Research suggests that direct administration of lansoprazole sulfide might be necessary to reach therapeutic concentrations, necessitating further exploration of appropriate delivery methods [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.